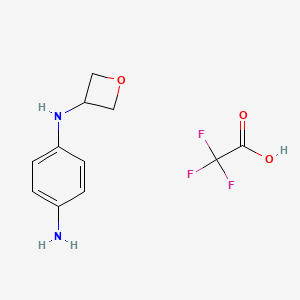

N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid

CAS No.:

Cat. No.: VC18079058

Molecular Formula: C11H13F3N2O3

Molecular Weight: 278.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13F3N2O3 |

|---|---|

| Molecular Weight | 278.23 g/mol |

| IUPAC Name | 4-N-(oxetan-3-yl)benzene-1,4-diamine;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C9H12N2O.C2HF3O2/c10-7-1-3-8(4-2-7)11-9-5-12-6-9;3-2(4,5)1(6)7/h1-4,9,11H,5-6,10H2;(H,6,7) |

| Standard InChI Key | JTHMZYLYLZTWKM-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CO1)NC2=CC=C(C=C2)N.C(=O)(C(F)(F)F)O |

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₁H₁₃F₃N₂O₃, with a molecular weight of 278.23 g/mol. Its IUPAC name is 4-N-(oxetan-3-yl)benzene-1,4-diamine; 2,2,2-trifluoroacetic acid, reflecting the oxetane substituent at the N1 position of the benzene ring and the TFA counterion. The oxetane ring—a four-membered cyclic ether—imparts significant steric strain and conformational rigidity, which influence reactivity and molecular interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃F₃N₂O₃ |

| Molecular Weight | 278.23 g/mol |

| IUPAC Name | 4-N-(oxetan-3-yl)benzene-1,4-diamine; 2,2,2-trifluoroacetic acid |

| Canonical SMILES | C1C(CO1)NC2=CC=C(C=C2)N.C(=O)(C(F)(F)F)O |

The oxetane ring’s strain (approximately 106 kJ/mol) enhances its susceptibility to ring-opening reactions, while the benzene diamine moiety provides sites for electrophilic substitution and hydrogen bonding .

Synthetic Pathways

The synthesis of N1-(oxetan-3-yl)benzene-1,4-diamine, TFA salt, involves multi-step sequences that highlight modern strategies in oxetane functionalization and aromatic amine chemistry.

Oxetane Ring Formation

Oxetanes are typically synthesized via cyclization reactions of precursors such as halohydrins or epoxides. For example, triflate intermediates derived from sugar diols undergo ring-contraction reactions to form oxetane carboxylates (e.g., methyl oxetane-2-carboxylates) . In this compound’s case, the oxetane ring is likely constructed through a similar cyclization, possibly using a 3-hydroxyoxetane precursor activated via triflation or mesylation.

Attachment to the Benzene Ring

The oxetane moiety is introduced to the benzene diamine via nucleophilic aromatic substitution (SNAr). The benzene ring, pre-functionalized with a leaving group (e.g., nitro or halogen), undergoes displacement by the oxetane’s amine group under basic conditions. For instance, triflate-activated oxetanes react with aromatic amines in the presence of bases like K₂CO₃ to form C–N bonds .

Salt Formation with Trifluoroacetic Acid

The final step involves protonating the free amine with trifluoroacetic acid to improve solubility and stability. This step is critical for handling and storage, as the TFA salt mitigates hygroscopicity and oxidative degradation.

Reactivity and Functionalization

The compound’s reactivity is governed by its oxetane ring and aromatic amine groups:

Oxetane Ring-Opening Reactions

The strained oxetane ring undergoes acid- or base-catalyzed ring-opening reactions. For example, treatment with HCl yields chlorinated derivatives, while nucleophiles like azide or thiols displace the oxygen atom, forming tetrahydrofuran analogs .

Aromatic Amine Reactivity

The 1,4-diamine groups participate in Schiff base formation, diazotization, and coupling reactions. These transformations enable the compound to serve as a precursor for polymers, coordination complexes, or bioactive molecules.

Table 2: Representative Reactions and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Ring-opening | HCl (aq), RT | Chloroamine derivatives |

| Electrophilic substitution | HNO₃, H₂SO₄, 0°C | Nitrated benzene derivatives |

| Reductive amination | NaBH₄, MeOH | Alkylated amine products |

Applications in Research and Industry

Medicinal Chemistry

Oxetanes are prized in drug design for their ability to modulate physicochemical properties (e.g., solubility, metabolic stability). The compound’s rigid oxetane core could serve as a conformational restraint in protease inhibitors or kinase antagonists, analogous to oxetanocin’s antiviral applications .

Materials Science

The TFA salt’s stability and hydrogen-bonding capacity make it a candidate for supramolecular assemblies or ionic liquids. Its aromatic amines may also act as crosslinkers in epoxy resins or polyurethanes.

Chemical Biology

As a biochemical probe, the compound’s amine groups can be functionalized with fluorophores or affinity tags to study enzyme binding pockets or cellular uptake mechanisms.

Challenges and Future Directions

Despite its potential, the compound’s synthesis faces challenges in regioselectivity during amination and scalability of oxetane functionalization. Future research should explore catalytic asymmetric methods for oxetane synthesis and green chemistry approaches to reduce reliance on hazardous reagents (e.g., Tf₂O).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume